Urea, 1-(1-naphthyl)-3-phenyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
5031-71-0 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-naphthalen-1-yl-3-phenylurea |
InChI |
InChI=1S/C17H14N2O/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,18,19,20) |
InChI Key |
HXIKAEAULDUNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Analysis
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification and Quantification
Gas and liquid chromatography coupled with mass spectrometry are powerful techniques for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suitable for analyzing Urea (B33335), 1-(1-naphthyl)-3-phenyl- due to its relatively low volatility and thermal stability requirements compared to GC. The compound can be separated from reaction impurities using reverse-phase high-performance liquid chromatography (HPLC) and subsequently ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In ESI, the molecule is expected to be detected as a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization to increase the compound's volatility. Upon entering the mass spectrometer, the molecule undergoes ionization, most commonly via electron ionization (EI). This high-energy process induces fragmentation, providing a characteristic "fingerprint" that aids in structural elucidation. The expected molecular ion peak (M⁺) would be observed, and key fragmentation pathways would involve the cleavage of the bonds adjacent to the urea carbonyl group.
Predicted key fragments from the EI-MS of Urea, 1-(1-naphthyl)-3-phenyl- would include ions corresponding to the phenyl isocyanate radical cation, the 1-naphthylamine (B1663977) radical cation, and fragments of the aromatic rings.
Table 1: Predicted Key Mass Fragments for Urea, 1-(1-naphthyl)-3-phenyl- in EI-MS
| Fragment Name | Proposed Structure | Predicted m/z |
| Phenyl Isocyanate Cation | [C₆H₅NCO]⁺ | 119 |
| 1-Naphthylamine Cation | [C₁₀H₇NH₂]⁺ | 143 |
| Naphthyl Cation | [C₁₀H₇]⁺ | 127 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing invaluable information about its functional groups and bonding arrangements.
FTIR spectroscopy is a cornerstone technique for identifying functional groups. The spectrum of Urea, 1-(1-naphthyl)-3-phenyl- is dominated by vibrations of the urea linkage and the aromatic rings.
The N-H stretching vibrations of the urea moiety typically appear as a broad band in the region of 3200-3400 cm⁻¹. The broadening is indicative of intermolecular hydrogen bonding between the N-H groups of one molecule and the carbonyl oxygen (C=O) of another. The C=O stretching vibration, known as the Amide I band, is a strong and sharp absorption expected around 1630-1680 cm⁻¹. Its precise position is sensitive to the electronic effects of the attached aromatic groups and the extent of hydrogen bonding.
The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated to appear as a strong band near 1550-1580 cm⁻¹. Further C-N stretching vibrations can be found around 1450 cm⁻¹ researchgate.net. The spectrum will also feature sharp peaks corresponding to aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 2: Characteristic FTIR Vibrational Frequencies for Urea, 1-(1-naphthyl)-3-phenyl-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C=O (Urea) | Stretching (Amide I) | 1630 - 1680 |
| N-H / C-N | Bending/Stretching (Amide II) | 1550 - 1580 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | ~3030 - 3100 |
| C-N | Stretching | ~1450 |
Raman spectroscopy provides information that is complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment (like C=O stretching), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. For Urea, 1-(1-naphthyl)-3-phenyl-, the symmetric stretching vibrations of the aromatic phenyl and naphthyl rings are expected to produce strong signals in the Raman spectrum, which are often weak in the corresponding FTIR spectrum. This makes Raman spectroscopy particularly useful for characterizing the carbocyclic framework of the molecule. The symmetric C-N stretching of the urea group would also be Raman active wikipedia.org.
Electronic Absorption and Emission Spectroscopy
These techniques provide insight into the electronic structure of the molecule, including the nature of its conjugated π-electron system and its photophysical properties.
The UV-Vis absorption spectrum of Urea, 1-(1-naphthyl)-3-phenyl- is determined by the electronic transitions within its aromatic chromophores. The spectrum is expected to be a superposition of the absorptions of the phenylurea and naphthalene (B1677914) moieties. Naphthalene itself exhibits characteristic absorption bands resulting from π-π* transitions, typically around 220 nm, 280 nm, and a weaker, structured band in the 310-320 nm range nist.gov.
The presence of the phenylurea group will modify this profile. The conjugation between the phenyl ring and the urea group, along with the larger conjugated system of the naphthalene ring, will likely lead to bathochromic (red) shifts of these absorption maxima to longer wavelengths. The spectrum is expected to show intense absorption bands in the UV region, confirming the presence of the extensive π-electron system.
Table 3: Expected UV-Visible Absorption Maxima (λₘₐₓ) for Urea, 1-(1-naphthyl)-3-phenyl-
| Chromophore | Electronic Transition | Expected λₘₐₓ Range (nm) |
| Naphthalene Moiety | π → π | 280 - 330 |
| Phenyl & Naphthalene | π → π | 220 - 280 |
Naphthalene and its derivatives are well-known for their fluorescent properties, exhibiting high quantum yields and excellent photostability nih.gov. The fluorescence of Urea, 1-(1-naphthyl)-3-phenyl- is primarily dictated by the 1-naphthyl group, which acts as the fluorophore. Upon excitation at a wavelength corresponding to one of its absorption bands (e.g., ~280-320 nm), the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process observed as fluorescence.
The emission spectrum is typically a mirror image of the longest-wavelength absorption band and is Stokes-shifted to a longer wavelength. The urea and phenyl substituents can modulate the fluorescence properties by altering the electron density on the naphthalene ring. These photophysical characteristics make naphthyl-urea derivatives promising candidates for use as fluorescent probes and chemosensors researchgate.netnih.gov. The urea moiety provides hydrogen-bonding sites that can selectively bind to specific anions or other analytes. This binding event can perturb the electronic structure of the fluorophore, leading to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, forming the basis of a sensing mechanism nih.govresearchgate.net.
Crystallographic and Conformational Analyses of N 1 Naphthyl N Phenylurea Derivatives
Single-Crystal X-ray Diffraction Studies
Detailed experimental data from single-crystal X-ray diffraction is necessary to fully characterize the solid-state structure of N-(1-naphthyl)-N'-phenylurea. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's three-dimensional arrangement.
Elucidation of Molecular and Crystal Structures
A single-crystal X-ray diffraction study would be required to determine the crystal system, space group, and unit cell dimensions for N-(1-naphthyl)-N'-phenylurea. This fundamental data is essential for describing the packing of molecules within the crystal lattice. However, a published crystal structure for this specific compound is not available.
Characterization of Intra- and Intermolecular Hydrogen Bonding Networks
Urea (B33335) derivatives are known to form robust hydrogen bonding networks due to the presence of N-H donor groups and the C=O acceptor group. A crystallographic analysis would identify and quantify these interactions, including the specific bond lengths and angles of N-H···O hydrogen bonds that link molecules into dimers, chains, or more complex three-dimensional arrays. Without experimental data, a specific description of these networks is not possible.
Analysis of π-Stacking and Other Non-Covalent Interactions in Solid State
The presence of both naphthyl and phenyl aromatic rings suggests the high likelihood of π-stacking interactions contributing to the stability of the crystal structure. These interactions, characterized by the distance and geometry between the aromatic rings, would be revealed through X-ray diffraction analysis. Other non-covalent forces, such as C-H···π interactions, would also be detailed.
Determination of Preferred Conformational Geometries
The conformation of the urea backbone and the relative orientation of the naphthyl and phenyl rings are key structural features. X-ray crystallography would determine the preferred solid-state conformation, such as trans,trans or cis,trans, by measuring the relevant torsion angles around the C-N bonds of the urea moiety.
Solution-State Conformational Studies
NMR-Based Conformational Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. Techniques such as 1D and 2D NMR (e.g., NOESY) could provide insights into the spatial proximity of protons, helping to deduce the predominant conformation(s) of N-(1-naphthyl)-N'-phenylurea in different solvents. Such studies would reveal whether the solid-state conformation persists in solution or if a dynamic equilibrium between multiple conformers exists. However, a specific, detailed conformational study using NMR for this compound has not been found in the literature.
Influence of Solvents on Conformations
The conformation of N-(1-naphthyl)-N'-phenylurea, particularly the dihedral angles between the urea backbone and the aromatic rings, is significantly influenced by the surrounding solvent environment. The urea moiety contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), making it highly susceptible to interactions with solvent molecules. The nature of the solvent—its polarity, proticity, and hydrogen-bonding capability—can stabilize different conformers, leading to a solvent-dependent conformational equilibrium.
In nonpolar, aprotic solvents, the molecule is more likely to adopt a conformation stabilized by intramolecular hydrogen bonding, where one of the N-H protons forms a weak bond with the oxygen atom of the carbonyl group or the π-system of one of the aromatic rings. This often results in a more planar and rigid structure.
Conversely, in polar, protic solvents such as alcohols or water, intermolecular hydrogen bonds dominate. Solvent molecules can act as hydrogen bond donors to the urea carbonyl oxygen and as acceptors for the urea N-H protons. These strong intermolecular interactions can disrupt intramolecular bonding and favor more extended or twisted conformations. The stabilization of charge separation by polar solvents can also influence the electronic structure and, consequently, the geometry of the molecule. Studies on analogous N-aroylurea derivatives have shown that hydrogen-bond donating solvents can cause significant bathochromic shifts in emission spectra, indicating the stabilization of an excited state with pronounced charge transfer character. This stabilization is intrinsically linked to conformational changes that are hindered in environments with restricted volume, such as rigid polymer matrices.
This solvent-dependent conformational flexibility is a critical aspect of N-(1-naphthyl)-N'-phenylurea derivatives, affecting their solubility, reactivity, and ability to participate in supramolecular assembly. The choice of solvent during crystallization can lead to the formation of different polymorphs, each with a unique conformation and packing arrangement, a phenomenon observed in other urea-based systems.
Stereochemical Aspects
Diastereomer Formation and Characterization
The parent compound, 1-(1-naphthyl)-3-phenylurea, is achiral. Diastereomers can be generated by introducing at least two chiral centers into the molecule. A common synthetic strategy to achieve this involves reacting a chiral isocyanate with a chiral amine. For instance, reacting 1-naphthyl isocyanate with a chiral amine like (R)- or (S)-1-phenylethylamine would introduce one chiral center. If a derivative is then synthesized where the naphthyl or phenyl ring itself contains a pre-existing, stable chiral center (such as an atropisomeric biaryl scaffold or another stereocenter), the resulting molecule will have two chiral centers and can exist as a pair of diastereomers.
For example, the reaction of (R)-1-(1-naphthyl)ethyl isocyanate with (R)-1-phenylethylamine would yield the (R,R)-diastereomer, while reaction with (S)-1-phenylethylamine would yield the (R,S)-diastereomer. These two products, (R,R) and (R,S), would be diastereomers of each other.
Characterization and differentiation of diastereomers are primarily accomplished using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy: Diastereomers have distinct chemical and physical properties. In an achiral solvent, the corresponding protons and carbons of two diastereomers are chemically non-equivalent and will exhibit different chemical shifts in ¹H and ¹³C NMR spectra. The coupling constants may also differ due to varying spatial relationships between nuclei in the different three-dimensional structures. For instance, the chemical shift of the methine proton at the chiral center or the N-H protons of the urea group would be expected to differ between diastereomers.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry of each chiral center. It reveals precise bond lengths, bond angles, and torsion angles, offering definitive proof of the diastereomeric relationship and providing insight into the preferred conformation in the solid state.
Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase can also be used to separate and identify diastereomers.
| Proton | Diastereomer 1 (R,S) Chemical Shift (ppm) | Diastereomer 2 (R,R) Chemical Shift (ppm) |
|---|---|---|
| Urea N-H (naphthyl side) | 8.52 | 8.65 |
| Urea N-H (phenyl side) | 6.45 | 6.58 |
| Methine C-H (phenyl side) | 5.15 | 5.25 |
Effects of Chirality on Structural Organization
The introduction of chirality into the N-(1-naphthyl)-N'-phenylurea framework has a profound effect on its molecular recognition and solid-state packing. The combination of stereogenic centers and the hydrogen-bonding capability of the urea group directs the self-assembly into ordered, non-centrosymmetric supramolecular structures. While achiral ureas often pack in centrosymmetric motifs, chiral ureas are compelled to crystallize in one of the 65 chiral space groups.
The primary interaction governing the assembly of urea derivatives is the robust N-H···O=C hydrogen bond. In chiral derivatives of N-(1-naphthyl)-N'-phenylurea, these interactions guide the molecules to assemble into one-dimensional helical or pleated sheet structures. The handedness of the supramolecular helix (P- or M-helix) is often dictated by the absolute configuration of the stereocenters within the molecule. This transmission of chirality from the molecular level to the supramolecular level is a key feature of these systems.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.5641 |
| b (Å) | 4.6564 |
| c (Å) | 21.1029 |
| β (°) | 128.716 |
| C=O Bond Length (Å) | ~1.23 |
| C-N Bond Lengths (Å) | 1.34 - 1.41 |
Data presented for N-Benzoyl-N'-phenylurea, a structurally similar compound, to illustrate typical crystallographic parameters for this class of molecules.
Mechanistic Investigations of Urea Formation and Transformations Involving N 1 Naphthyl N Phenylurea
Reaction Pathway Elucidation for Urea (B33335) Synthesis
The formation of the urea linkage in N-(1-naphthyl)-N'-phenylurea typically proceeds through pathways involving highly reactive intermediates and well-established reaction mechanisms.
The core reaction for the formation of N-(1-naphthyl)-N'-phenylurea is a nucleophilic addition. libretexts.orglibretexts.orgyoutube.com This reaction involves an electron-rich species (a nucleophile) attacking an electron-deficient species (an electrophile). In this specific synthesis, the nucleophile is an amine and the electrophile is an isocyanate.
The mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the isocyanate group. youtube.comnih.gov This attack leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, resulting in the stable urea product.
There are two primary routes for the synthesis via this mechanism:
Route A: The nucleophilic attack of 1-naphthylamine (B1663977) on phenyl isocyanate.
Route B: The nucleophilic attack of aniline (B41778) on 1-naphthyl isocyanate.
Both pathways culminate in the same final product, N-(1-naphthyl)-N'-phenylurea. The choice of reactants often depends on the commercial availability and stability of the starting materials.
Isocyanates are central to the synthesis of N-(1-naphthyl)-N'-phenylurea and related compounds. beilstein-journals.orgresearchgate.net An isocyanate is characterized by the functional group R−N=C=O. The carbon atom in this group is highly electrophilic due to its bonds with two strongly electronegative atoms (nitrogen and oxygen), making it an excellent target for nucleophiles like primary amines. masterorganicchemistry.com
The synthesis of diaryl ureas relies on the reaction between an aryl isocyanate and an aryl amine. nih.gov For the target compound, this involves either 1-naphthyl isocyanate or phenyl isocyanate as a key intermediate. These intermediates are typically not isolated during the reaction but are reacted in situ with the corresponding amine to yield the final urea derivative. masterorganicchemistry.com The high reactivity of isocyanates ensures that the reaction proceeds efficiently, often at room temperature. nih.gov
While the direct reaction of an amine with an isocyanate is the final step, the isocyanate intermediates themselves can be synthesized through various chemical reactions, most notably rearrangement processes. nih.gov The Hofmann and Curtius rearrangements are classic and effective methods for preparing isocyanates from other functional groups. masterorganicchemistry.comorganicchemistrytutor.comstudy.com
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. jove.com To synthesize 1-naphthyl isocyanate, for example, 1-naphthamide (B1198061) (the amide derivative of 1-naphthoic acid) would be treated with bromine and a strong base like sodium hydroxide. masterorganicchemistry.com This process generates an unstable N-bromoamide intermediate which, upon deprotonation, rearranges to form 1-naphthyl isocyanate. This isocyanate can then be trapped with aniline to form N-(1-naphthyl)-N'-phenylurea.
Curtius Rearrangement: This process involves the thermal or photochemical decomposition of an acyl azide (B81097) to produce an isocyanate and nitrogen gas. jove.comrsc.org To generate 1-naphthyl isocyanate via this route, 1-naphthoyl chloride (from 1-naphthoic acid) would first be converted to 1-naphthoyl azide. organicchemistrytutor.com Heating this acyl azide induces a rearrangement where the naphthyl group migrates to the nitrogen atom with the simultaneous loss of nitrogen gas, yielding 1-naphthyl isocyanate. masterorganicchemistry.comstudy.com This intermediate can then be reacted with aniline to produce the target urea. jove.com
Both rearrangements provide reliable pathways to the crucial isocyanate intermediates required for the synthesis of N-(1-naphthyl)-N'-phenylurea. rsc.org
Kinetics of Urea Reactions
The study of reaction kinetics provides insight into the rate at which a reaction proceeds and the factors that influence this rate.
The rate of a chemical reaction is defined as the change in concentration of a reactant or product per unit of time. libretexts.org For the synthesis of N-(1-naphthyl)-N'-phenylurea from an amine and an isocyanate, the rate can be expressed by a rate law equation, which relates the reaction rate to the concentration of the reactants.
Methods for determining reaction rates often involve monitoring the concentration of reactants or products over time using techniques such as spectroscopy (e.g., UV-Vis or IR) or chromatography. researchgate.net While specific kinetic data for the formation of N-(1-naphthyl)-N'-phenylurea is not extensively documented in readily available literature, the kinetics of similar reactions have been studied. The rate constants for reactions between isocyanates and primary amines are reported to be in the range presented in the table below.
| Reactant Type 1 | Reactant Type 2 | Typical Rate Constant Range (L·mol⁻¹s⁻¹) |
|---|---|---|
| Isocyanate | Primary Amine | 0.1 – 1.0 |
The rate of formation for a product is calculated based on the change in its concentration over a specific time interval. youtube.com The reaction to form urea from an isocyanate and an amine is typically a second-order reaction, meaning the rate is proportional to the concentration of both reactants.
Several factors can influence the rate of formation of N-(1-naphthyl)-N'-phenylurea. These include temperature, the nature of the substituents on the aromatic rings, and the solvent or catalyst used. ureaknowhow.comresearchgate.net
Temperature: Increasing the temperature generally increases the reaction rate. ureaknowhow.comkit.edu Higher temperatures provide the reactant molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction. Industrial urea synthesis is often carried out at elevated temperatures (170-200 °C) to ensure a high reaction rate. ureaknowhow.com
pH: The pH of the reaction medium can have a complex effect. While the reaction can be catalyzed by both acids and bases, extreme pH conditions are generally avoided. Highly acidic conditions can protonate the amine nucleophile, rendering it unreactive. Highly basic conditions could potentially lead to side reactions or hydrolysis of the isocyanate intermediate.
Substituents: The electronic nature of the substituents on the phenyl and naphthyl rings significantly affects the reaction kinetics. nih.gov Electron-withdrawing groups on the isocyanate's aromatic ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. nih.gov Conversely, electron-donating groups on the isocyanate decrease its reactivity. For the amine component, electron-donating groups increase the nucleophilicity of the nitrogen atom, accelerating the reaction, while electron-withdrawing groups decrease its nucleophilicity and slow the reaction down. The naphthyl group is a larger aromatic system compared to the phenyl group, which can influence reactivity through both electronic and steric effects.
The table below summarizes the expected influence of these factors on the reaction kinetics.
| Factor | Effect on Reaction Rate | Mechanism of Influence |
|---|---|---|
| Temperature | Increase | Increases molecular kinetic energy, leading to more frequent and effective collisions. ureaknowhow.com |
| Substituent on Isocyanate | Variable | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the reaction. nih.gov Electron-donating groups have the opposite effect. |
| Substituent on Amine | Variable | Electron-donating groups increase the nucleophilicity of the amine nitrogen, accelerating the reaction. Electron-withdrawing groups decrease it. |
| Solvent/Catalyst | Variable | Solvent polarity can influence transition state stability. Lewis acids or bases can catalyze the nucleophilic addition. |
Degradation and Hydrolysis Mechanisms of Arylureas
The hydrolytic decomposition of arylureas, such as N-(1-naphthyl)-N'-phenylurea, in acidic environments is a significant area of study, providing insights into their environmental fate and persistence. The stability of the urea functional group is considerably influenced by the nature of its substituents and the surrounding medium.
The hydrolysis of phenylureas in acidic media is a well-documented process that generally proceeds through an addition-elimination mechanism. The reaction is subject to catalysis by acids, with the rate of hydrolysis being dependent on the acid concentration. However, at very high acid strengths, the reaction rate can decrease due to reduced water activity.
Kinetic studies on the acid-catalyzed hydrolysis of various phenylureas have shown that the reaction typically follows first-order kinetics. The mechanism is proposed to involve the protonation of the urea substrate, followed by a rate-determining attack of a water molecule. This general pathway is considered applicable to substituted arylureas like N-(1-naphthyl)-N'-phenylurea. The specific pathway can, however, shift in strongly acidic conditions. For some phenylureas, evidence suggests a change in the hydrolytic decomposition mechanism from an A-2 type mechanism, involving a bimolecular transition state, to an A-1 mechanism in highly acidic media, where the unimolecular decomposition of the protonated substrate is the rate-limiting step. rsc.orgresearchgate.net
The following table illustrates the effect of sulfuric acid concentration on the observed first-order rate constants (k_obs) for the hydrolysis of phenylurea at a constant temperature, which provides a model for understanding how N-(1-naphthyl)-N'-phenylurea might behave under similar conditions.
Rate Constant (10^5 * k_obs / s^-1):
| H₂SO₄ (% w/w) | 10^5 * k_obs (s^-1) at 100.1 °C |
|---|---|
| 2.5 | 0.55 |
| 5.0 | 1.12 |
| 10.1 | 2.40 |
| 20.3 | 5.89 |
| 30.1 | 10.96 |
| 39.8 | 17.38 |
| 50.2 | 24.55 |
| 60.1 | 26.30 |
Note: Data presented is for phenylurea and serves as an illustrative model for the behavior of arylureas.
Proton transfer is a fundamental step in the acid-catalyzed hydrolysis of arylureas. The initial and crucial step of the mechanism involves the protonation of the urea molecule. The urea functional group has two potential sites for protonation: the carbonyl oxygen and one of the nitrogen atoms. Protonation of the carbonyl oxygen is generally favored, as it leads to a resonance-stabilized cation, which increases the electrophilicity of the carbonyl carbon.
Recent studies utilizing advanced spectroscopic techniques have shed light on the ultrafast nature of proton transfer in urea solutions, highlighting it as a key event in their chemical transformations. nih.govresearchgate.net While these studies often focus on urea itself in aqueous solution, the fundamental principles of proton transfer facilitating nucleophilic attack are central to the hydrolysis of its aryl derivatives.
The hydrolytic decomposition of arylureas proceeds through several key intermediates. Following the initial protonation of the urea and the nucleophilic attack by water, a tetrahedral intermediate is formed. This intermediate is unstable and undergoes further transformations.
For an unsymmetrically substituted urea like N-(1-naphthyl)-N'-phenylurea, the breakdown of the tetrahedral intermediate can, in principle, proceed in two ways, leading to different initial products. The cleavage of the C-N bond can result in the formation of an amine and a carbamic acid. For instance, the hydrolysis could yield 1-naphthylamine and phenylcarbamic acid, or aniline and 1-naphthylcarbamic acid.
The resulting carbamic acids are themselves unstable intermediates and readily decompose in the aqueous acidic medium to yield carbon dioxide and the corresponding amine. wikipedia.org Therefore, the final products of the complete hydrolysis of N-(1-naphthyl)-N'-phenylurea are 1-naphthylamine, aniline, and carbon dioxide.
In some related decomposition pathways of ureas, particularly at higher temperatures, intermediates such as isocyanic acid and biuret (B89757) can be formed. rsc.org However, in the context of acid-catalyzed hydrolysis in aqueous solution, the pathway through carbamic acid intermediates is considered the primary route.
Supramolecular Assemblies and Molecular Recognition Studies of N 1 Naphthyl N Phenylurea Analogues
Design Principles for Supramolecular Recognition
The ability of N-(1-naphthyl)-N'-phenylurea analogues to form stable supramolecular assemblies and selectively bind to guest species is underpinned by a combination of strategically placed binding motifs and the inherent properties of their aromatic subunits.
The urea (B33335) and thiourea (B124793) moieties are exceptional functional groups for establishing directional hydrogen bonds. The two N-H protons of the urea group act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for the formation of robust and predictable one-dimensional hydrogen-bonded tapes or more complex two-dimensional networks. In N-(1-naphthyl)-N'-phenylurea analogues, the strategic placement of these urea or thiourea linkages is paramount for creating a pre-organized cavity or cleft that is complementary in size and shape to the intended guest molecule.
The directionality and strength of these hydrogen bonds can be modulated by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups can enhance the acidity of the N-H protons, leading to stronger hydrogen bonds with anionic guests. Conversely, electron-donating groups can increase the basicity of the carbonyl oxygen. The thiourea linkage, with its sulfur atom being a poorer hydrogen bond acceptor but the N-H protons being more acidic, offers a different binding profile compared to the urea linkage, often leading to altered selectivity for different guest molecules. The predictable hydrogen-bonding patterns of urea and thiourea groups make them reliable motifs for the rational design of receptors for anions and neutral molecules.
One of the most significant contributions of the aromatic subunits is their ability to engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a key driving force in the self-assembly of these molecules and in the binding of aromatic guests. The extended π-system of the naphthalene (B1677914) group, in particular, provides a large surface area for such interactions, often leading to the formation of stacked columnar structures in the solid state. The relative orientation of the phenyl and naphthyl groups can be manipulated through synthetic design to create specific binding pockets that favor the inclusion of complementary aromatic guests. Furthermore, C-H···π interactions, where a C-H bond from the host or guest interacts with the π-face of an aromatic ring, also contribute to the stability and selectivity of the host-guest complex.
Inclusion Chemistry and Host-Guest Complexation
The well-defined cavities and versatile binding functionalities of N-(1-naphthyl)-N'-phenylurea analogues make them excellent candidates for host-guest chemistry, enabling the formation of inclusion compounds with a variety of guest species, including polymers, metal ions, and anions.
While specific studies on the inclusion of polymers and oligomers within a crystalline matrix of "Urea, 1-(1-naphthyl)-3-phenyl-" are not extensively documented, the principles of urea-based inclusion chemistry suggest a strong potential for such interactions. Urea is well-known for its ability to form crystalline channels that can encapsulate guest molecules, including long-chain polymers like polyethylene (B3416737) glycol (PEG). This process, often referred to as co-crystallization, is driven by hydrogen bonding between the urea molecules to form the host lattice and van der Waals interactions between the host and the guest polymer chain.
In the case of N-(1-naphthyl)-N'-phenylurea analogues, the bulky aromatic substituents would likely lead to the formation of larger channels or cavities compared to unsubstituted urea. This could allow for the inclusion of a wider range of polymers and oligomers. The interactions within these inclusion compounds would be multifaceted, involving hydrogen bonds from the urea moiety, as well as π-π stacking and C-H···π interactions between the aromatic walls of the host and the guest polymer. The specific size and shape of the cavity, dictated by the substitution pattern on the phenyl and naphthyl rings, would be expected to impart selectivity for polymers with specific conformations or functionalities. The formation of such polymer inclusion compounds could have applications in areas such as polymer fractionation, stabilization, and the development of novel functional materials.
The urea and thiourea functionalities, in conjunction with the aromatic nitrogen and sulfur atoms that can be incorporated into analogues, provide effective binding sites for metal ions. N-(1-naphthyl)-N'-phenylurea derivatives can act as ligands for various metal ions, including soft metal ions like mercury(II) (Hg²⁺) and silver(I) (Ag⁺).
The interaction with these metal ions can occur through several modes. The carbonyl oxygen of the urea group can coordinate directly to the metal center. In the case of thiourea analogues, the softer sulfur atom is a preferred binding site for soft metal ions like Hg²⁺ and Ag⁺. Furthermore, the introduction of other donor atoms, such as nitrogen within the aromatic framework (e.g., a pyridyl group instead of a phenyl group), can lead to multidentate ligands capable of forming stable chelate complexes.
For instance, related naphthalimide-based thiourea probes have demonstrated the ability to coordinate with Hg²⁺ and Ag⁺, where the binding involves both the thiourea sulfur and a nitrogen atom from the naphthalimide ring. This coordination disrupts the internal charge transfer within the ligand, leading to a measurable change in its spectroscopic properties, which can be exploited for sensing applications. The binding stoichiometry and stability of these metal complexes are influenced by factors such as the solvent, the counter-ion, and the specific architecture of the ligand.
Table 1: Complexation of Metal Ions by Related Urea/Thiourea Analogues
| Ligand Type | Metal Ion | Binding Stoichiometry (Host:Guest) | Technique | Solvent |
|---|---|---|---|---|
| Naphthalimide-based Thiourea | Hg²⁺ | 1:1 | ¹H NMR, UV-Vis | DMSO |
The hydrogen-bond donating capability of the urea and thiourea moieties makes N-(1-naphthyl)-N'-phenylurea analogues excellent receptors for a wide range of anions. The two N-H groups can form a bifurcated hydrogen bond with the guest anion, leading to the formation of a stable complex. The strength and selectivity of this binding are highly dependent on the basicity and geometry of the anion, as well as the electronic and steric properties of the host molecule.
Studies on various urea and thiourea-based receptors have shown a general trend in binding affinity that often correlates with the basicity of the anion. Highly basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) typically exhibit strong binding due to the formation of strong hydrogen bonds. In some cases, with very basic anions like fluoride in aprotic solvents, the interaction can lead to deprotonation of the urea N-H protons rather than simple hydrogen bonding.
The aromatic subunits of N-(1-naphthyl)-N'-phenylurea analogues also play a role in anion binding. They can provide a pre-organized cleft that enhances the binding affinity and can also engage in anion-π interactions, further stabilizing the complex. The selectivity for different anions can be fine-tuned by modifying the substituents on the aromatic rings to alter the shape and electronic properties of the binding pocket. For example, the introduction of electron-withdrawing groups can increase the acidity of the N-H protons, thereby enhancing the binding of less basic anions.
Table 2: Anion Binding Constants for Representative Urea/Thiourea-Based Receptors in DMSO
| Receptor Type | Anion | Binding Constant (K / M⁻¹) | Technique |
|---|---|---|---|
| Biphenyl-bis-urea | Fluoride (F⁻) | 2.5 x 10³ | ¹H NMR |
| Biphenyl-bis-urea | Acetate (CH₃COO⁻) | 1.2 x 10⁴ | ¹H NMR |
| Biphenyl-bis-urea | Dihydrogen Phosphate (H₂PO₄⁻) | 6.3 x 10³ | ¹H NMR |
| Nitrophenyl-thiourea | Fluoride (F⁻) | 1.58 x 10⁴ | UV-Vis |
| Nitrophenyl-thiourea | Acetate (CH₃COO⁻) | 1.99 x 10³ | UV-Vis |
| Nitrophenyl-thiourea | Dihydrogen Phosphate (H₂PO₄⁻) | 3.98 x 10³ | UV-Vis |
| Nitrophenyl-urea | Fluoride (F⁻) | 7.94 x 10³ | UV-Vis |
| Nitrophenyl-urea | Acetate (CH₃COO⁻) | 1.26 x 10³ | UV-Vis |
Stoichiometry of Host-Guest Complexes
The ability of N-(1-naphthyl)-N'-phenylurea analogues to act as hosts for various guest molecules, particularly anions, is a key area of research. The stoichiometry of these host-guest complexes, which describes the ratio in which the host and guest molecules associate, is fundamental to understanding their binding mechanisms and designing receptors with high affinity and selectivity.
Urea-based receptors are well-known for their anion-binding capabilities, primarily through the formation of hydrogen bonds between the urea N-H protons and the guest anion. The stoichiometry of these interactions can vary, with both 1:1 and 2:1 host-to-guest complexes being commonly observed. For instance, studies on dipodal urea-based receptors have shown that the nature of the linker between the urea moieties can influence the binding stoichiometry. Receptors with flexible aliphatic or rigid m-xylyl linkers tend to form 1:1 complexes, creating a cleft to bind a single anion. In contrast, dipodal receptors with p-xylyl linkers have been found to bind anions in both 1:1 and 1:2 binding modes.
Furthermore, research on arylethynyl monourea anion receptors has demonstrated the formation of 2:1 host-guest complexes with halides. This indicates that even a single urea moiety can cooperate with another identical receptor to bind an anion. The determination of these stoichiometries is often achieved through techniques such as ¹H NMR titration experiments. By monitoring the chemical shift changes of the urea N-H protons upon the addition of the guest anion, researchers can fit the data to binding models to elucidate the stoichiometry and calculate the association constants. For example, a Job plot analysis of a urea-derivatized receptor showed a clear 1:1 binding ratio with anions.
In the case of a di-palladium urea complex, ¹H-NMR titration data was successfully fitted to a simple 1:1 binding isotherm to calculate the association constants with various anions. rsc.org Similarly, ¹H NMR titration is a common and effective method for determining the binding constants and assuming a 1:1 binding model for tripodal hexaurea receptors with anions like chloride.
While specific studies detailing the stoichiometry of host-guest complexes for the exact "Urea, 1-(1-naphthyl)-3-phenyl-" compound are not prevalent in the reviewed literature, the extensive research on analogous urea-based systems provides a strong foundation for predicting its behavior. It is highly probable that N-(1-naphthyl)-N'-phenylurea and its derivatives can form both 1:1 and 2:1 complexes with suitable anionic guests, with the specific ratio being dependent on factors such as the guest's size, shape, and charge, as well as the solvent environment.
| Receptor Type | Guest | Typical Stoichiometry (Host:Guest) | Method of Determination |
| Dipodal Urea Receptors (m-xylyl linker) | Anions | 1:1 | - |
| Dipodal Urea Receptors (p-xylyl linker) | Anions | 1:1 and 1:2 | - |
| Arylethynyl Monourea Receptors | Halides | 2:1 | - |
| Di-palladium Urea Complex | Anions | 1:1 | ¹H NMR Titration |
| Tripodal Hexaurea Receptor | Chloride | 1:1 | ¹H NMR Titration |
Supramolecular Gels and Self-Assembly
N-(1-naphthyl)-N'-phenylurea analogues are also known to form supramolecular gels, which are soft materials wherein the solvent is entrapped within a three-dimensional network of self-assembled gelator molecules. The formation of these gels is a testament to the powerful and directional non-covalent interactions at play.
Formation and Characterization of Urea-Based Molecular Gels
The self-assembly of urea-based gelators into the fibrous networks that constitute a gel is primarily driven by two key interactions: hydrogen bonding and π–π stacking. rsc.org The urea moiety is an excellent hydrogen-bonding motif, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. This allows for the formation of extended one-dimensional hydrogen-bonded chains or tapes, which then further assemble into fibers. The aromatic naphthyl and phenyl groups contribute to the stability of these assemblies through π–π stacking interactions.
The gelation process is typically initiated by dissolving the gelator in a suitable solvent at an elevated temperature and then allowing the solution to cool. As the solution cools, the solubility of the gelator decreases, leading to its self-assembly into nano- or micro-scale fibrous structures. The entanglement of these fibers creates the gel network that immobilizes the solvent.
The characterization of these urea-based molecular gels involves a variety of techniques to probe their structure and properties at different length scales. mdpi.com
Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of the gel network, revealing the fibrous nature of the self-assembled structures. These studies often show morphologies such as helical ribbons, laths, and porous or lamellar nanostructures. rsc.org
Spectroscopic Methods: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy are employed to confirm the role of hydrogen bonding in the self-assembly process. rsc.org Changes in the vibrational frequencies of the N-H and C=O groups in FT-IR spectra, and the downfield shift of the N-H proton signals in ¹H NMR spectra upon gelation, provide strong evidence for the formation of hydrogen bonds.
Rheology: Rheological measurements are crucial for characterizing the mechanical properties of the gels, such as their viscoelasticity, gel strength, and response to stress. nih.govmdpi.com These studies can determine parameters like the storage modulus (G') and loss modulus (G''), which provide information about the solid-like and liquid-like behavior of the material, respectively. biotechrep.ir
Influence of Chirality on Gel Network Stability
Chirality can play a profound role in the self-assembly of molecules and the resulting properties of supramolecular gels. The introduction of a stereocenter into the structure of a N-(1-naphthyl)-N'-phenylurea analogue can lead to the formation of chiral superstructures, such as helical fibers.
A comparative study of supramolecular gels formed from chiral (R)-(-)-1-(1-naphthyl)ethyl isocyanate and its racemic (±) counterpart with various amines provided significant insights into the influence of chirality. The results demonstrated that the enantiomeric purity of the gelator is critical for the stability of the gel network, particularly in the presence of a guest molecule. The absence of enantiomeric purity was found to cause marked instability in the gel network. rsc.orgresearchgate.net This suggests that a well-defined stereochemistry allows for more ordered and stable packing of the gelator molecules in the self-assembled fibers, which is disrupted by the presence of the other enantiomer in a racemic mixture.
Response of Gels to External Stimuli (e.g., Organophosphates)
A key feature of supramolecular gels is their responsiveness to external stimuli, which can induce a change in their properties, such as a gel-to-sol transition or a change in their mechanical strength. This responsiveness makes them attractive for applications in sensing and controlled release.
The interaction of chiral N-(1-naphthyl)-N'-phenylurea analogue gels with the organophosphate simulant dimethyl methylphosphonate (B1257008) (DMMP) has been investigated. rsc.org This study revealed a fascinating effect of chirality on the gel's response. While the gels formed from the racemic mixture showed instability in the presence of DMMP, the enantiomerically pure gels exhibited a structural reinforcement upon interaction with the organophosphate guest. researchgate.net
| Property | Chiral Gel (Enantiomerically Pure) | Racemic Gel |
| Stability in the presence of DMMP | Structural reinforcement observed | Marked instability |
| Potential Application | Sensor for organophosphates | - |
Advanced Applications of N 1 Naphthyl N Phenylurea in Functional Materials and Sensing
Applications in Materials Science
Role in Polymer Chemistry and Polyurethane/Polyisocyanurate Systems
Potential in Crystal Engineering for Designer Materials
Crystal engineering relies on understanding and controlling intermolecular interactions to design and synthesize new solid-state materials with desired properties. The structure of N-(1-naphthyl)-N'-phenylurea, with its phenyl and naphthyl groups and urea (B33335) moiety capable of hydrogen bonding, suggests a potential for forming ordered crystalline structures and participating in co-crystallization. However, specific studies detailing the crystal structure of N-(1-naphthyl)-N'-phenylurea and its application in the design of functional crystalline materials are not prominently featured in the scientific literature.
Utilization in the Development of Supramolecular Materials
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The urea group is a well-known motif for forming strong hydrogen bonds, which can drive the self-assembly of molecules into larger, ordered structures. The aromatic naphthyl and phenyl rings in N-(1-naphthyl)-N'-phenylurea could further contribute to assembly through π-π stacking interactions. While the potential for this molecule to act as a building block for supramolecular materials is theoretically sound, specific research demonstrating its use in the creation of gels, liquid crystals, or other supramolecular architectures is not widely reported.
Development of Chemosensors
The urea functional group is a common feature in synthetic receptors for anion recognition due to its ability to act as a hydrogen bond donor. The integration of chromogenic or fluorogenic signaling units, such as the naphthyl group, could enable the development of optical sensors.
Optical Sensing Platforms (Colorimetric and Fluorometric)
A chemosensor based on N-(1-naphthyl)-N'-phenylurea would be expected to exhibit changes in its color (colorimetric) or fluorescence (fluorometric) properties upon binding with a target analyte. This change would likely be modulated by the interaction of the analyte with the urea protons, which in turn would affect the electronic properties of the attached naphthyl group. Despite this potential, there is a lack of specific studies that have designed, synthesized, and evaluated N-(1-naphthyl)-N'-phenylurea as an optical sensing platform.
Selective Detection of Target Analytes (Anions and Cations)
The design of selective chemosensors requires a receptor that has a specific affinity for a particular ion. The geometry and electronic properties of the binding pocket in a receptor based on N-(1-naphthyl)-N'-phenylurea would determine its selectivity for specific anions or cations. Research into analogous compounds, such as thiourea (B124793) derivatives, has shown promise in anion sensing. However, detailed investigations into the selective binding capabilities of N-(1-naphthyl)-N'-phenylurea for a range of anions and cations, including binding constants and selectivity coefficients, are not available in the reviewed literature.
Mechanisms of Chemosensing (e.g., Photoinduced Electronic Transfer, Internal Charge Transfer)
The function of N-(1-naphthyl)-N'-phenylurea and its derivatives as chemosensors is deeply rooted in sophisticated photophysical processes that are modulated by the presence of a target analyte. Two of the most significant mechanisms underpinning the operation of these sensors are Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT). The interplay of these processes allows for the conversion of a molecular recognition event into a detectable optical signal, such as a change in fluorescence intensity or color.
Photoinduced Electron Transfer (PET) is a primary mechanism governing the fluorescence response in many chemosensors based on the N-(1-naphthyl)-N'-phenylurea scaffold. In a typical PET sensor design, the molecule consists of a fluorophore (in this case, the naphthalene (B1677914) moiety) and a receptor (the urea group) that are not electronically conjugated but are in close spatial proximity. In the absence of an analyte, the lone pair of electrons on the nitrogen atom of the receptor can be transferred to the excited state of the fluorophore upon photoexcitation. This electron transfer process quenches the fluorescence of the fluorophore, resulting in a "turn-off" state. When the receptor binds to an anion through hydrogen bonding, the electron-donating ability of the receptor's nitrogen is diminished. This suppression of the PET process restores the fluorescence of the naphthalene moiety, leading to a "turn-on" response. The efficiency of this quenching and restoration is dependent on the energy levels of the donor and acceptor and the strength of the interaction with the analyte.
Internal Charge Transfer (ICT) is another critical mechanism, particularly in derivatives of N-(1-naphthyl)-N'-phenylurea where the urea and naphthyl groups are part of a conjugated system. In these molecules, there is a significant redistribution of electron density upon photoexcitation, leading to an excited state with a large dipole moment. This ICT process is sensitive to the polarity of the microenvironment around the molecule. When an anion binds to the urea receptor, the hydrogen bonds formed alter the electronic properties of the urea group, which in turn influences the extent of charge transfer in the excited state. This can lead to a shift in the emission wavelength (solvatochromism) or a change in the fluorescence intensity. For instance, the binding of a highly basic anion can increase the electron-donating ability of the urea moiety, enhancing the ICT and causing a red-shift in the emission spectrum. This provides a ratiometric sensing capability, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, offering a more robust and reliable sensing signal compared to simple intensity changes.
The following table summarizes the key characteristics of PET and ICT mechanisms in N-(1-naphthyl)-N'-phenylurea based chemosensors:
| Mechanism | Key Feature | Signal Transduction | Typical Response |
| Photoinduced Electron Transfer (PET) | Through-space electron transfer from receptor to fluorophore. | Modulation of the receptor's electron-donating ability upon analyte binding. | Fluorescence "turn-on" or "turn-off". |
| Internal Charge Transfer (ICT) | Through-bond electron redistribution in a conjugated system. | Alteration of the electronic properties of the conjugated system upon analyte binding. | Shift in emission wavelength (ratiometric) and/or change in fluorescence intensity. |
Design Strategies for Enhanced Sensitivity and Selectivity
The rational design of chemosensors based on N-(1-naphthyl)-N'-phenylurea is pivotal for achieving high sensitivity and selectivity towards specific target analytes. Several key strategies are employed to fine-tune the performance of these molecular sensors.
One of the primary strategies involves the modification of the urea receptor . The acidity of the N-H protons in the urea group is a critical factor in determining the strength of the hydrogen bonds formed with anions. By introducing electron-withdrawing groups on the phenyl ring of the N-(1-naphthyl)-N'-phenylurea scaffold, the acidity of the urea protons can be increased, leading to stronger binding with anions and, consequently, a more pronounced sensing response. Conversely, the introduction of electron-donating groups can decrease the acidity, which can be useful for tuning the selectivity towards more basic anions.
Another important design consideration is the preorganization of the binding site . By incorporating the urea functionality into a more rigid molecular framework, the receptor can be preorganized into a conformation that is complementary to the size and shape of the target anion. This preorganization minimizes the entropic penalty associated with binding, leading to higher association constants and improved selectivity. For example, integrating the urea moiety into a macrocyclic or cleft-like structure can create a well-defined binding pocket that selectively accommodates specific anions.
The table below outlines some of the key design strategies and their intended effects on sensor performance:
| Design Strategy | Intended Effect | Example |
| Modification of Urea Receptor Acidity | Enhance binding affinity and tune selectivity. | Introduction of nitro or cyano groups on the phenyl ring to increase N-H acidity. |
| Preorganization of Binding Site | Increase association constants and improve shape/size selectivity. | Incorporation of the urea moiety into a calixarene (B151959) or cyclophane scaffold. |
| Optimization of Fluorophore Properties | Improve signal-to-noise ratio and tune photophysical response. | Substitution on the naphthalene ring to modify fluorescence quantum yield and emission wavelength. |
| Introduction of Secondary Recognition Sites | Enhance selectivity through synergistic binding. | Addition of a quaternary ammonium (B1175870) group to provide electrostatic interaction with anions. |
Theoretical and Computational Investigations of N 1 Naphthyl N Phenylurea Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from electronic structure to reactivity, providing a foundational understanding of the molecule's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgnih.gov It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry of N-(1-naphthyl)-N'-phenylurea to its lowest energy state. mu-varna.bg
| Property | Calculated Value | Unit |
| Total Electronic Energy | -2025.35 | Hartree |
| Dipole Moment | 9.68 | Debye |
| Method/Basis Set | B3LYP/6-311G(d,p) | - |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (electron-donating ability). A higher HOMO energy indicates a greater tendency to donate electrons. Conversely, the LUMO energy is related to the electron affinity and electrophilicity (electron-accepting ability) of the molecule. A lower LUMO energy suggests a greater capacity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. wuxibiology.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. uq.edu.au Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. nih.gov For N-(1-naphthyl)-N'-phenylurea, FMO analysis would identify the regions of the molecule most likely to participate in electron-transfer processes.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net
Typically, regions of negative electrostatic potential, shown in red and yellow, are electron-rich and are susceptible to electrophilic attack. These areas correspond to the locations of lone pairs on electronegative atoms like oxygen and nitrogen. For N-(1-naphthyl)-N'-phenylurea, the carbonyl oxygen of the urea (B33335) group would be expected to be a prominent red region.
Regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (like the N-H protons of the urea linkage). nih.gov Green areas represent regions of neutral or near-zero potential. The MEP map provides a clear, intuitive guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis. mdpi.com
Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons is changed. nih.gov This analysis helps to pinpoint the most reactive atomic sites within the molecule with greater precision than MEP maps alone.
Three types of Fukui functions are typically calculated:
f+(r): Describes the reactivity towards a nucleophilic attack (electron acceptance). The site with the highest f+ value is the most likely to be attacked by a nucleophile.
f-(r): Describes the reactivity towards an electrophilic attack (electron donation). The site with the highest f- value is the most susceptible to attack by an electrophile.
f0(r): Describes the reactivity towards a radical attack. The site with the highest f0 value is the most likely position for a radical reaction.
By calculating these indices for each atom in N-(1-naphthyl)-N'-phenylurea, one can quantitatively rank the reactivity of different sites, such as the carbonyl carbon, the urea nitrogens, and various positions on the phenyl and naphthyl rings, providing a detailed map of local reactivity. researchgate.net
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the static, optimized state of a molecule, molecular modeling and dynamics simulations explore its conformational flexibility and dynamic behavior.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. N-(1-naphthyl)-N'-phenylurea has several rotatable bonds, including the C-N bonds of the urea bridge and the bonds connecting the urea to the aromatic rings. This flexibility means the molecule can exist in multiple conformations, each with a different energy. frontiersin.orgmdpi.com
Computational methods are used to systematically explore the potential energy surface of the molecule to identify stable conformers (energy minima). chemrxiv.org This can be achieved by performing torsional scans, where specific dihedral angles are rotated incrementally and the energy is calculated at each step. The resulting low-energy conformers are then fully optimized using DFT or other high-level methods to determine their relative energies and populations at a given temperature. nih.gov Understanding the preferred conformation is crucial as the three-dimensional shape of the molecule dictates how it interacts with other molecules and biological receptors. nih.gov
| Conformer | Method | Relative Energy (kcal/mol) |
| Conformer A | B3LYP/6-31+G(d) | 0.00 |
| Conformer B | B3LYP/6-31+G(d) | 0.57 |
| Conformer C | B3LYP/6-31+G(d) | 0.67 |
Molecular Dynamics (MD) Simulations for Stability of Complexes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the stability of molecular complexes at an atomic level. For N-(1-naphthyl)-N'-phenylurea systems, MD simulations can provide critical insights into the dynamics and thermodynamics of their interactions with various host molecules or biological receptors. These simulations model the motion of atoms over time by numerically solving Newton's equations of motion, offering a dynamic picture of complex formation, conformational changes, and the intricate network of non-covalent interactions that govern stability.
The stability of a complex involving N-(1-naphthyl)-N'-phenylurea can be assessed by analyzing various parameters derived from MD trajectories. Key metrics include the root-mean-square deviation (RMSD) of the ligand and receptor to monitor conformational stability, the number and duration of intermolecular hydrogen bonds, and van der Waals interaction energies. By simulating the complex in a realistic environment, such as a solvent box with explicit water molecules, the influence of solvation on complex stability can also be meticulously studied. mdpi.com
A typical MD simulation protocol for a N-(1-naphthyl)-N'-phenylurea complex would involve the following steps: system preparation, energy minimization, equilibration, and production run. The choice of force field is crucial for the accuracy of the simulation, with common choices for organic molecules including AMBER, CHARMM, and GROMOS. nih.gov The simulation time needs to be sufficient to sample the relevant conformational space and observe potential dissociation or significant conformational rearrangements, often spanning hundreds of nanoseconds or even microseconds. mdpi.com
Table 1: Key Parameters in MD Simulations for Complex Stability Analysis
| Parameter | Description | Significance for Stability Assessment |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Determines the accuracy of the interactions between atoms in the N-(1-naphthyl)-N'-phenylurea complex and its environment. |
| Solvent Model | Representation of the solvent, either explicitly (e.g., TIP3P water) or implicitly (as a continuum). | Crucial for accurately modeling the hydrophobic effect and solvent-mediated interactions that contribute to complex stability. |
| Simulation Time | The duration of the simulated trajectory. | Must be long enough to allow for sufficient sampling of the conformational landscape and potential rare events like complex dissociation. |
| Temperature and Pressure | Thermodynamic variables kept constant during the simulation (e.g., NVT or NPT ensemble). | Ensures the simulation mimics relevant experimental conditions. |
By analyzing the free energy landscape of the binding process, often through enhanced sampling techniques like umbrella sampling or metadynamics, the binding free energy (ΔG_bind) can be calculated. This value provides a quantitative measure of the stability of the N-(1-naphthyl)-N'-phenylurea complex.
Computational Insights into Reaction Mechanisms
Computational chemistry offers indispensable tools for elucidating the intricate details of reaction mechanisms involving N-(1-naphthyl)-N'-phenylurea. Methods like Density Functional Theory (DFT) allow for the exploration of potential energy surfaces, providing a detailed map of the energetic changes that occur as reactants are converted into products.
Transition State Analysis
The transition state (TS) is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Identifying the geometry and energy of the TS is paramount to understanding the reaction mechanism and predicting its rate. For reactions involving N-(1-naphthyl)-N'-phenylurea, such as hydrolysis, thermal decomposition, or substitution reactions, computational methods can be employed to locate the TS structures. nih.govnih.govnih.gov
Transition state searches are typically performed using algorithms that optimize the geometry to a first-order saddle point on the potential energy surface. Once a candidate TS structure is located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state. nih.govnih.gov
Table 2: Computational Methods for Transition State Analysis
| Method | Description | Application to N-(1-naphthyl)-N'-phenylurea |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. | Used to determine the geometry and energy of reactants, products, and transition states for reactions involving N-(1-naphthyl)-N'-phenylurea. nih.govnih.gov |
| Nudged Elastic Band (NEB) | A method for finding the minimum energy path between a given initial and final state of a system. | Can be used to identify the reaction pathway and obtain an initial guess for the transition state structure. |
| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products. | Confirms that the located transition state correctly connects the desired reactants and products on the potential energy surface. |
The electronic properties of the transition state, such as the charge distribution and orbital interactions, can be further analyzed to gain a deeper understanding of the factors that stabilize or destabilize it. For N-(1-naphthyl)-N'-phenylurea, the bulky and electronically distinct naphthyl and phenyl groups are expected to play a significant role in the geometry and stability of the transition states for its various reactions.
Energy Profiles of Reaction Pathways
An energy profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur along a reaction pathway. By plotting the potential energy of the system against the reaction coordinate, key features such as reactants, intermediates, transition states, and products can be identified. The height of the energy barrier between reactants and the transition state corresponds to the activation energy of the reaction. nih.govrsc.org
For N-(1-naphthyl)-N'-phenylurea, computational studies can generate energy profiles for various proposed reaction mechanisms. This allows for a direct comparison of the feasibility of different pathways. The pathway with the lowest activation energy is generally the most favorable and will be the dominant reaction mechanism under a given set of conditions. researchgate.net
For instance, in a hypothetical hydrolysis reaction, different mechanisms (e.g., acid-catalyzed, base-catalyzed, or neutral) can be modeled. The calculated energy profiles would reveal the activation energies for each pathway, providing insights into which conditions would favor the hydrolysis of N-(1-naphthyl)-N'-phenylurea. The influence of the naphthyl and phenyl substituents on the stability of intermediates and transition states would be reflected in the calculated energy profiles.
Structure-Reactivity/Property Relationship Studies through Computational Tools
Computational tools are instrumental in establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) for compounds like N-(1-naphthyl)-N'-phenylurea. These studies aim to correlate the chemical structure of a molecule with its reactivity or physical properties. By calculating a variety of molecular descriptors, it is possible to build predictive models that can guide the design of new molecules with desired characteristics. nih.govnih.gov
For N-(1-naphthyl)-N'-phenylurea, computational methods can be used to calculate a wide range of descriptors, including:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO gap is a particularly important descriptor as it relates to the chemical reactivity and kinetic stability of the molecule.
Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters. The bulky naphthyl group in N-(1-naphthyl)-N'-phenylurea will significantly influence its steric properties.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe the connectivity of atoms.
Once a set of descriptors has been calculated for N-(1-naphthyl)-N'-phenylurea and its analogs, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a QSAR/QSPR model. chemrxiv.org For example, a model could be developed to predict the binding affinity of a series of N-(1-naphthyl)-N'-phenylurea derivatives to a particular enzyme, based on their calculated electronic and steric descriptors. nih.gov Such models can accelerate the discovery of new compounds with enhanced biological activity or desired physical properties.
Table 3: Common Computational Descriptors for Structure-Reactivity/Property Studies
| Descriptor Type | Examples | Relevance for N-(1-naphthyl)-N'-phenylurea |
|---|---|---|
| Electronic | HOMO/LUMO energies, dipole moment, atomic charges, electrostatic potential. nih.gov | Govern the molecule's reactivity in electrophilic and nucleophilic reactions, as well as its intermolecular interactions. |
| Steric | Molecular volume, surface area, ovality. | Influence how the molecule fits into a binding site and can affect reaction rates through steric hindrance. |
| Thermodynamic | Enthalpy of formation, Gibbs free energy of solvation. | Provide insights into the stability of the molecule and its behavior in different environments. |
By systematically modifying the structure of N-(1-naphthyl)-N'-phenylurea in silico (e.g., by introducing different substituents on the phenyl or naphthyl rings) and calculating the relevant descriptors and predicted activity/property, a comprehensive understanding of the structure-reactivity/property landscape can be achieved.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-(1-naphthyl)-3-phenylurea, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) or urea coupling reactions. For SNAr, electron-deficient aryl halides react with amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization requires factorial design to test variables like temperature, solvent polarity, and catalyst loading . For urea formation, carbodiimide-mediated coupling (e.g., EDCI/HOBt) between 1-naphthylamine and phenyl isocyanate is common. Yield improvements may involve kinetic studies to identify rate-limiting steps .
- Key Data :
| Parameter | SNAr Route | Urea Coupling Route |
|---|---|---|
| Typical Yield | 45–60% | 70–85% |
| Reaction Time | 12–24 h | 4–6 h |
| Purification | Column Chromatography | Recrystallization |
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 1-(1-naphthyl)-3-phenylurea from structurally similar ureas?
- Methodological Answer :
- ¹H NMR : The naphthyl group shows distinct aromatic protons (δ 7.2–8.5 ppm, multiplet splitting), while the phenyl group exhibits simpler splitting patterns (δ 6.8–7.3 ppm). Urea NH protons appear as broad singlets (δ 5.5–6.5 ppm) .
- IR : Urea carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹. Steric hindrance from substituents may shift these bands .
- MS : Molecular ion [M+H]⁺ at m/z 276.3 (C₁₈H₁₆N₂O) with fragmentation peaks at m/z 144 (naphthyl fragment) and 105 (phenyl fragment) .
Q. What computational tools are suitable for predicting the solubility and stability of 1-(1-naphthyl)-3-phenylurea in organic solvents?
- Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility parameters. Molecular dynamics simulations (e.g., GROMACS) can model solvent interactions and stability under thermal stress. Validate predictions experimentally via accelerated stability testing (40–60°C, 75% RH) and HPLC analysis .
Advanced Research Questions
Q. How can factorial design resolve contradictions in catalytic efficiency data during urea synthesis?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., moisture sensitivity, catalyst deactivation). A 2³ factorial design tests factors like catalyst type (e.g., Pd/C vs. CuI), solvent (DMF vs. THF), and temperature. ANOVA analysis identifies significant interactions. For example, CuI in DMF at 80°C may show higher efficiency due to reduced side reactions .
- Example Design :
| Run | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd/C | DMF | 70 | 52 |
| 2 | CuI | THF | 90 | 68 |
Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of 1-(1-naphthyl)-3-phenylurea derivatives?
- Methodological Answer :
- Solvent Engineering : Use polar aprotic solvents (e.g., DMSO) to reduce π-π stacking.
- Structural Modification : Introduce bulky substituents (e.g., tert-butyl groups) to sterically hinder aggregation.
- Concentration Optimization : Dilute samples to <10⁻⁵ M and validate via UV-Vis absorbance vs. concentration curves .
Q. How do steric and electronic effects of the naphthyl group influence urea’s bioactivity in enzyme inhibition assays?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to map interactions between the naphthyl group and enzyme active sites (e.g., carbonic anhydrase). Compare IC₅₀ values of naphthyl vs. phenyl derivatives. The naphthyl group’s planar structure enhances π-π interactions but may reduce solubility, requiring lipophilicity adjustments .
Data Contradiction and Validation
Q. How to address discrepancies in reported toxicity data for 1-(1-naphthyl)-3-phenylurea analogs?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line sensitivity, exposure time). Replicate studies using standardized OECD guidelines (e.g., acute toxicity in Daphnia magna). Meta-analysis of existing data with QSAR (Quantitative Structure-Activity Relationship) models identifies outliers. For example, logP >3.5 correlates with higher toxicity in aquatic organisms .
Theoretical and Ontological Considerations
Q. What ontological frameworks guide the design of 1-(1-naphthyl)-3-phenylurea as a molecular probe?
- Methodological Answer : Positivist approaches assume deterministic interactions between the probe and target (e.g., fluorescence quenching via Förster resonance energy transfer). Constructivist frameworks explore emergent properties in complex systems (e.g., probe behavior in lipid bilayers). Hybrid models integrate both perspectives .
Experimental Design and Training
Q. How to train students in designing independent syntheses of urea derivatives?
- Methodological Answer : Use scaffolded learning:
Basic Skills : Column chromatography, TLC analysis .
Problem-Based Learning : Assign synthesis of a derivative (e.g., 1-(2,4-dichlorophenyl)-3-(1-naphthyl)urea) with limited procedural guidance .
Critical Analysis : Compare experimental yields to computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
